molecular formula C22H22N6O4 B2512631 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide CAS No. 1396891-05-6

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

Cat. No.: B2512631
CAS No.: 1396891-05-6
M. Wt: 434.456
InChI Key: ZPUSAKDVFFEYOS-IZZDOVSWSA-N
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Description

N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a synthetic compound designed for research applications, integrating multiple pharmacologically relevant moieties including a cinnamamide scaffold, a tetrazolone ring, and a morpholino group. The cinnamamide structure is recognized as a classic Michael acceptor, and derivatives containing this group have been investigated as potential activators of the Nrf2/ARE pathway, a master regulator of cellular antioxidant response . This suggests research value in models exploring oxidative stress. The incorporation of a tetrazole ring, a common bioisostere for carboxylic acids, can influence the molecule's physicochemical properties and bioavailability. This compound is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications. The mechanism of action and specific research applications for this precise molecule should be empirically determined by the investigator.

Properties

IUPAC Name

(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSAKDVFFEYOS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for Tetrazole Core Formation

The 1H-tetrazol-1-yl scaffold is synthesized via a [3+2] cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the target compound, the nitrile must bear the 2-morpholino-2-oxoethyl group. This precursor is prepared by reacting morpholine with bromoacetyl bromide to yield 2-bromo-N-morpholinoacetamide, followed by cyanation using potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours.

The cycloaddition proceeds by heating the nitrile (1 eq) with NaN₃ (1.2 eq) and ammonium chloride (1 eq) in DMF at 110°C for 24 hours, yielding 4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazole. Typical yields range from 70% to 85%, with purity confirmed via ¹H NMR (δ 8.2 ppm, singlet for tetrazole proton).

Functionalization of the Phenyl Ring

Buchwald-Hartwig Coupling for Tetrazole-Phenyl Attachment

The tetrazole intermediate is coupled to 4-aminophenylboronic acid via a palladium-catalyzed Buchwald-Hartwig amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%) as ligands, the reaction proceeds in toluene at 100°C for 18 hours under nitrogen. This yields 4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline with a reported yield of 68%.

Cinnamamide Formation

Amide Coupling with Cinnamic Acid

The aniline intermediate is reacted with cinnamoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature for 6 hours. Alternatively, a coupling agent such as HATU (1.1 eq) in DMF can be used, yielding the final product after purification via recrystallization from isopropanol.

Reaction Conditions Table

Step Reagents/Conditions Yield Purity (HPLC)
Tetrazole Formation NaN₃, NH₄Cl, DMF, 110°C 78% 95%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, toluene 68% 92%
Amide Coupling HATU, DIPEA, DMF 82% 98%

Optimization and Purification

Solvent and Temperature Effects

The use of dimethylacetamide (DMA) in the cycloaddition step improves solubility of the nitrile precursor, reducing reaction time to 18 hours. High-pressure conditions (3–5 bar in isopropanol) enhance yields during cinnamamide crystallization, achieving >75% recovery after filtration.

Crystallization Protocols

Crude product is dissolved in hot isopropanol (10 mL/g) and cooled to 0°C, yielding needle-like crystals. Washing with cold isopropanol removes residual DMF, ensuring >99% purity by LC-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (s, 1H, tetrazole), 7.6–7.4 (m, 9H, aromatic), 4.3 (s, 2H, CH₂), 3.6 (m, 8H, morpholine).
  • HRMS (ESI+) : m/z calculated for C₂₃H₂₃N₅O₃ [M+H]⁺: 448.1821; found: 448.1819.

Challenges and Mitigation

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition favors the 1H-tetrazole tautomer due to electron-withdrawing effects of the morpholino group. Use of ZnCl₂ as a catalyst suppresses side reactions, improving regioselectivity to >95%.

Morpholino Group Stability

Exposure to strong acids during amide coupling may cleave the morpholino ring. Employing mild conditions (HATU/DIPEA) preserves integrity, as confirmed by IR (C=O stretch at 1680 cm⁻¹).

Chemical Reactions Analysis

Types of reactions it undergoes: : This compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance, it undergoes oxidation to form more reactive intermediates that can be further functionalized.

Common reagents and conditions used in these reactions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to avoid unwanted side reactions.

Major products formed from these reactions: : Depending on the reaction conditions, the major products can include oxidized or reduced forms of the parent compound, or various substituted derivatives useful in further synthetic applications.

Scientific Research Applications

Chemistry: : In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures.

Biology: : Its bioactivity is a subject of significant interest

Medicine: : Preliminary research suggests applications in treating specific diseases due to its potential as an enzyme inhibitor or receptor modulator.

Industry: : This compound also finds applications in material science for the development of advanced materials with unique properties.

Mechanism of Action

Molecular targets and pathways involved: : This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, thus blocking the substrate from accessing it. In signaling pathways, it might modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues with Modified Tetrazole Substituents

5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
  • Molecular Formula : C₁₈H₁₇ClN₆O₄S
  • Molecular Weight : 448.9 g/mol
  • Key Differences: Replaces cinnamamide with a thiophene-2-carboxamide group and introduces a chlorine atom. The thiophene ring may alter electronic properties compared to cinnamamide’s conjugated system .
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
  • Molecular Formula : C₁₉H₁₉N₅O₃
  • Molecular Weight : 365.4 g/mol
  • Key Differences: Substitutes morpholino with a methoxyethyl group. This reduces molecular weight and polarity, likely decreasing solubility but increasing lipophilicity, which could enhance membrane permeability .
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
  • Molecular Formula : C₁₈H₁₈FN₅O₃S
  • Molecular Weight : 403.4 g/mol
  • Key Differences: Incorporates a fluorophenylthioacetamide group. The thioether linkage may influence redox properties .
N-(4-(4-(2-Amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
  • Molecular Formula : C₁₈H₁₈N₆O₅
  • Molecular Weight : 398.4 g/mol
  • Key Differences: Replaces morpholino with an amino-oxoethyl group and adds a 3-methoxyphenoxyacetamide moiety. The amino group could facilitate hydrogen bonding, while the methoxy group may enhance solubility .

Functional Group Impact on Properties

Compound Key Functional Groups Potential Biological Implications
Target Compound Morpholino, cinnamamide Enhanced solubility (morpholino), π-π interactions (cinnamamide)
Thiophene-2-carboxamide analog Thiophene, chlorine Increased electronegativity, altered binding specificity
Methoxyethyl analog Methoxyethyl Higher lipophilicity, improved membrane permeability
Fluorophenylthioacetamide Fluorine, thioether Metabolic stability, redox modulation
Amino-oxoethyl analog Amino-oxoethyl, methoxyphenoxy Hydrogen bonding, solubility enhancement

Comparison with Oxadiazole-Based Analogs

Compounds like N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide () replace tetrazole with oxadiazole. Oxadiazoles are less acidic than tetrazoles, which may reduce ionization at physiological pH. This substitution could affect prodrug activation mechanisms or target engagement .

Limitations in Comparative Data

Physical properties (e.g., melting points, solubility) and biological activity data are largely absent in the evidence, limiting direct pharmacological comparisons. For instance, the target compound lacks reported density, boiling point, or bioactivity metrics .

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a complex compound that has garnered attention for its potential biological activities. This article explores its structure, mechanisms of action, and various biological effects based on recent research findings.

Structural Overview

The compound features several notable structural elements:

  • Tetrazole Ring : Known for its role in enzyme inhibition and pharmacological activities.
  • Cinnamide Moiety : This part of the molecule can engage in hydrogen bonding with enzyme active sites, enhancing its potential as an inhibitor.
  • Morpholine Group : Often associated with antibacterial properties, this group may enhance the compound's solubility and biological compatibility.

Research indicates that this compound may exert its biological effects through several pathways:

  • Antioxidant Activity : The compound is suggested to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defenses. This activation leads to increased expression of antioxidant genes and enhanced glutathione levels, providing cytoprotection against oxidative stress .
  • Antibacterial Properties : The presence of the morpholine group suggests potential antibacterial activity, which has been documented in similar morpholine derivatives. Future studies could assess the efficacy of this compound against various bacterial strains .
  • Interaction with Enzymes : The structural features allow for interaction with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways relevant to human diseases .

Antioxidant Properties

A study focused on N-phenyl cinnamamide derivatives demonstrated their ability to protect hepatocytes from oxidative stress by inducing glutathione synthesis via the Nrf2 pathway. The compound exhibited significant luciferase activity in HepG2 cells, indicating its potential as an antioxidant .

CompoundMechanismEffect
This compoundNrf2 ActivationIncreases glutathione levels
N-Phenyl CinnamamideAntioxidant Response Element (ARE) ActivationProtects against oxidative stress

Antibacterial Activity

Morpholine derivatives have shown antibacterial properties in various studies. Investigating the specific antibacterial efficacy of this compound could reveal its potential as a therapeutic agent against resistant bacterial strains .

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